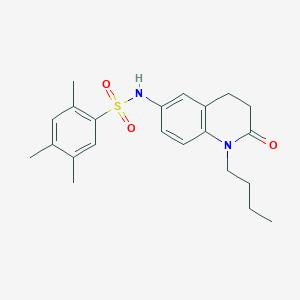

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide

Descripción

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold fused with a substituted benzene sulfonamide group. The compound’s structure includes a 1-butyl chain at position 1 of the tetrahydroquinoline ring and a 2,4,5-trimethyl-substituted benzene sulfonamide moiety at position 4. This design combines lipophilic (butyl, methyl groups) and polar (sulfonamide, ketone) functionalities, which may influence its physicochemical properties and biological interactions. While its specific applications remain under investigation, sulfonamide-tetrahydroquinoline hybrids are often explored for antimicrobial, anti-inflammatory, or kinase-inhibitory activities due to their structural resemblance to pharmacologically active scaffolds .

Propiedades

IUPAC Name |

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-5-6-11-24-20-9-8-19(14-18(20)7-10-22(24)25)23-28(26,27)21-13-16(3)15(2)12-17(21)4/h8-9,12-14,23H,5-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFKDBLJXKLUFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the butyl group and the sulfonamide moiety. Common reagents used in these reactions include butylamine, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Aplicaciones Científicas De Investigación

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Structural Comparison with Similar Compounds

The tetrahydroquinoline core is a common feature in medicinal chemistry. Below is a comparison with structurally analogous compounds:

Table 1: Structural Features of Selected Tetrahydroquinoline Derivatives

Key Observations :

- The thiazol-oxazole derivative replaces the sulfonamide with a carboxamide-thiazol system, likely altering solubility and target selectivity.

- The bicyclooctane-containing analog introduces a rigid bicyclic structure and bromine, which may improve binding to hydrophobic enzyme pockets but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties (Calculated via ChemAxon)

Analysis :

- The target compound’s higher LogP (3.8) compared to the thiazol-oxazole analog (2.1) reflects increased lipophilicity due to methyl and butyl groups. This may enhance membrane permeability but reduce aqueous solubility.

- The sulfonamide group in the target compound contributes to moderate hydrogen-bonding capacity (2 donors, 5 acceptors), balancing polarity and lipophilicity.

Actividad Biológica

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide (often referred to as the compound ) is a synthetic organic compound notable for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by empirical data and relevant case studies.

Compound Overview

Chemical Structure

The compound features a complex structure that includes a tetrahydroquinoline moiety linked to a sulfonamide group. Its molecular formula is with a molecular weight of approximately 430.6 g/mol. The presence of the trimethylbenzene sulfonamide enhances its lipophilicity and potential bioactivity.

| Property | Value |

|---|---|

| Molecular Formula | C22H30N2O4S |

| Molecular Weight | 430.6 g/mol |

| LogP | 4.4262 |

| Polar Surface Area | 46.17 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Synthesis

The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide typically involves several key steps:

- Condensation Reaction : The initial step involves the condensation of 6-aminoquinoline with benzoyl chloride in the presence of triethylamine as a base.

- Alkylation and Oxidation : Following this, alkylation introduces the butyl group, while oxidation reactions yield the desired oxo functionality.

- Final Sulfonamide Formation : The final step involves the reaction with sulfonamide derivatives to form the target compound.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes such as DNA replication and repair.

- Receptor Binding : It can bind to specific receptors, altering signaling pathways that lead to cellular proliferation or apoptosis.

Anticancer Activity

Preliminary studies indicate that N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,5-trimethylbenzene-1-sulfonamide exhibits significant anticancer properties. For instance:

- In vitro tests on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) showed IC50 values indicating potent antiproliferative effects.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens:

- Studies revealed effectiveness against both Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Efficacy

A study evaluating the efficacy of this compound on human cancer cell lines reported an IC50 value of against T-cell proliferation. This suggests high potency as a potential therapeutic agent in oncology.

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties against various bacterial strains. The minimal inhibitory concentration (MIC) was found to be , showcasing its potential as an antimicrobial agent.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.